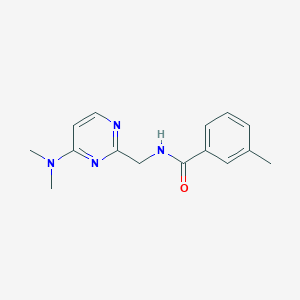
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Leukemia Treatment
This compound has structural similarities to Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia . Imatinib works by specifically inhibiting the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells. The dimethylamino pyrimidinyl moiety of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide could potentially interact with similar targets, suggesting its application in leukemia treatment.
Anti-Angiogenic Therapy
Derivatives of this compound have been studied for their anti-angiogenic properties . Angiogenesis is the process of new blood vessel formation, which is a key factor in tumor growth and metastasis. By inhibiting angiogenesis, these compounds could serve as potential anti-cancer agents, particularly in solid tumors where cutting off the blood supply is a viable strategy.
DNA Cleavage
The compound’s derivatives have shown the ability to cleave DNA, which is a significant action for anticancer activity . DNA cleavage can lead to apoptosis or programmed cell death in cancer cells, making it a valuable property for cancer therapeutics.
Anti-Fibrosis Activity
Some derivatives have displayed better anti-fibrosis activity than standard treatments on certain cell lines . Fibrosis is a pathological condition characterized by excessive tissue repair and can lead to organ dysfunction. The compound’s ability to inhibit fibrosis could be beneficial in treating diseases like liver cirrhosis.
Pharmacological Research
The compound’s structure allows for various modifications, making it a valuable scaffold for pharmacological research . Researchers can synthesize different derivatives to target a wide range of biological activities, including receptor binding and enzyme inhibition.
Molecular Modeling
Due to its complex structure, the compound can be used in molecular modeling studies to understand the interaction between small molecules and biological targets . This can aid in the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-5-4-6-12(9-11)15(20)17-10-13-16-8-7-14(18-13)19(2)3/h4-9H,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJZCVAUJLUJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

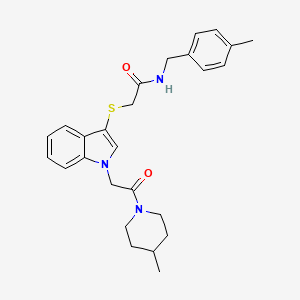
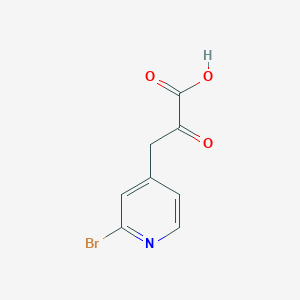
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-benzoylbenzamide](/img/structure/B2745428.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
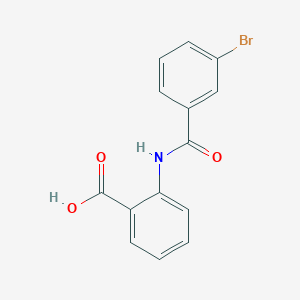
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
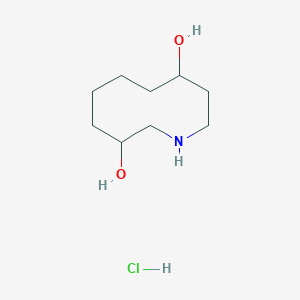
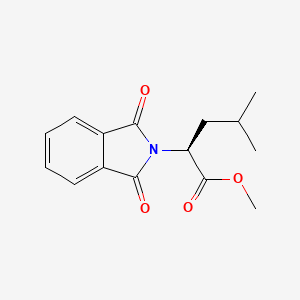
![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)

![N,N-dimethyl-2-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2745442.png)


![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)